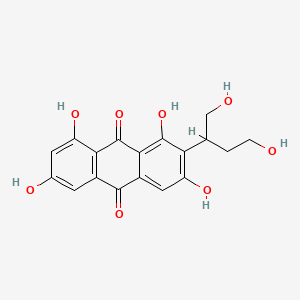
Versiconol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Versiconol is an organic compound known for its unique chemical structure and properties. This compound is part of the anthraquinone family, which is characterized by a three-ring structure with two ketone groups. The presence of multiple hydroxyl groups in its structure makes it highly reactive and useful in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Versiconol typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable anthraquinone derivative.
Hydroxylation: Introduction of hydroxyl groups at specific positions on the anthraquinone ring.
Alkylation: The addition of the 1,4-dihydroxybutan-2-yl group to the anthraquinone core.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Versiconol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ketone groups can be reduced to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, sulfonating agents.
Major Products
The major products formed from these reactions include various substituted anthraquinones and quinones, which have applications in dyes, pigments, and pharmaceuticals.
Applications De Recherche Scientifique
Versiconol has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in cancer therapy.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of Versiconol involves its interaction with cellular components. The compound can act as an electron donor or acceptor, participating in redox reactions. It targets specific molecular pathways, such as the inhibition of topoisomerase enzymes, which are crucial for DNA replication and cell division. This mechanism is particularly relevant in its anticancer activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dihydroxyanthraquinone: Shares a similar anthraquinone core but lacks the 1,4-dihydroxybutan-2-yl group.
2-Hydroxyanthraquinone: Contains fewer hydroxyl groups and different substitution patterns.
Alizarin: A well-known anthraquinone derivative used as a dye.
Uniqueness
Versiconol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its multiple hydroxyl groups and the presence of the 1,4-dihydroxybutan-2-yl group make it highly reactive and versatile in various applications.
Propriétés
Formule moléculaire |
C18H16O8 |
|---|---|
Poids moléculaire |
360.3 g/mol |
Nom IUPAC |
2-(1,4-dihydroxybutan-2-yl)-1,3,6,8-tetrahydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C18H16O8/c19-2-1-7(6-20)13-12(23)5-10-15(17(13)25)18(26)14-9(16(10)24)3-8(21)4-11(14)22/h3-5,7,19-23,25H,1-2,6H2 |
Clé InChI |
ZLIRCPWCWHTYNP-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C2=C1C(=O)C3=CC(=C(C(=C3C2=O)O)C(CCO)CO)O)O)O |
SMILES canonique |
C1=C(C=C(C2=C1C(=O)C3=CC(=C(C(=C3C2=O)O)C(CCO)CO)O)O)O |
Synonymes |
versiconol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


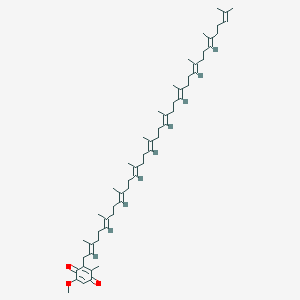
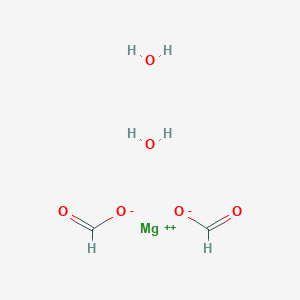
![3-[4-[(1E,3E,5E)-6-[4-(dibutylamino)phenyl]hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]propyl-triethylazanium;dibromide](/img/structure/B1264532.png)
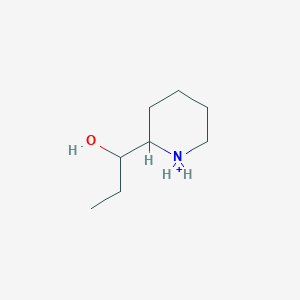


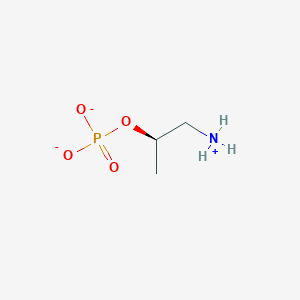
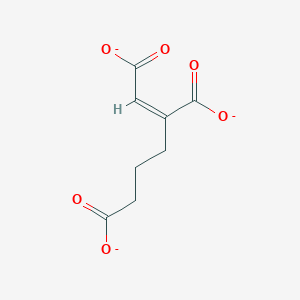
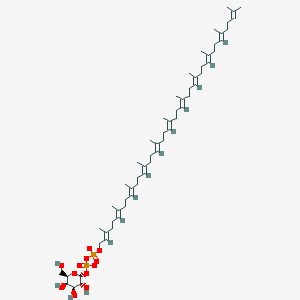

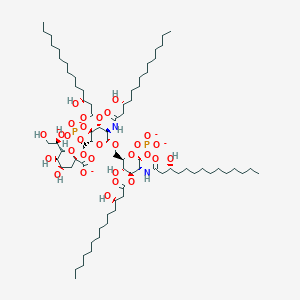
![(1R,2R,5S,6S,7S)-2-(benzylcarbamoyl)-3-[3-chloro-2-(hydroxymethyl)phenyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid](/img/structure/B1264545.png)
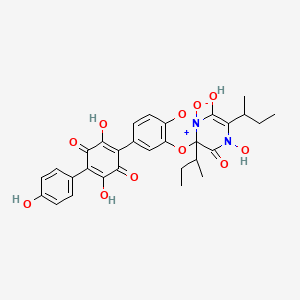
![(15R)-10,10-dimethyl-13-[(2-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1264548.png)
